![molecular formula C15H17ClN4 B8782374 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a 4-m-tolylpiperazin-1-yl group at the 6-position. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine typically involves the reaction of 3-chloropyridazine with 4-m-tolylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridazine ring can be reduced under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines.
Oxidation Reactions: Products include N-oxides of the pyridazine ring.
Reduction Reactions: Products include reduced pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in treating various diseases.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine is unique due to the presence of the 4-m-tolylpiperazin-1-yl group, which can impart distinct pharmacological properties and binding affinities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H17ClN4 |
|---|---|
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
3-chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H17ClN4/c1-12-3-2-4-13(11-12)19-7-9-20(10-8-19)15-6-5-14(16)17-18-15/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
UZNICTGTVMYVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


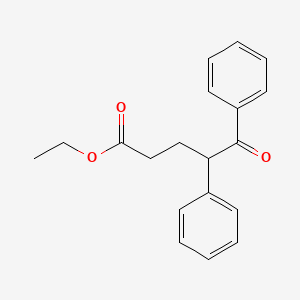
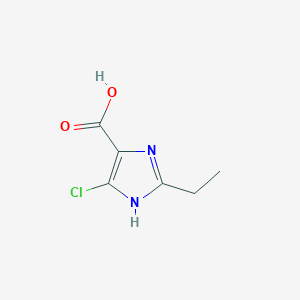
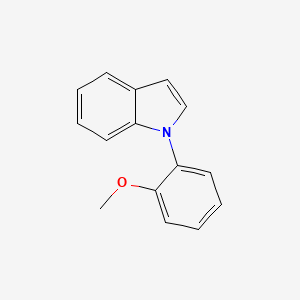
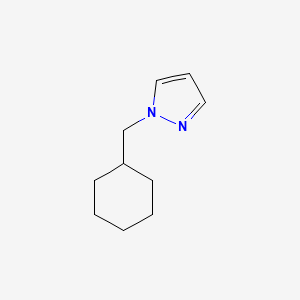
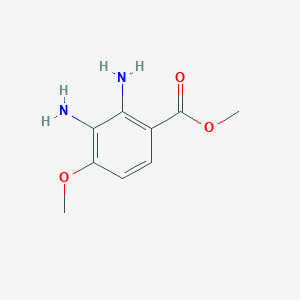
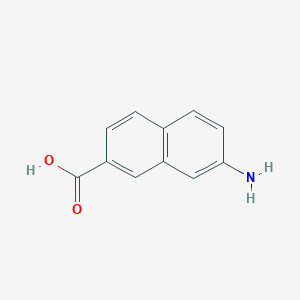
![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)
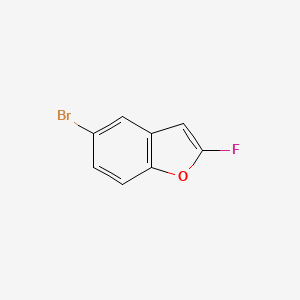
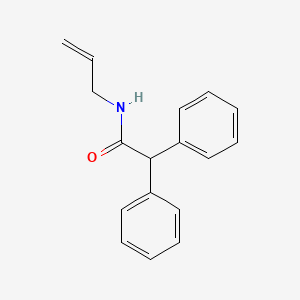
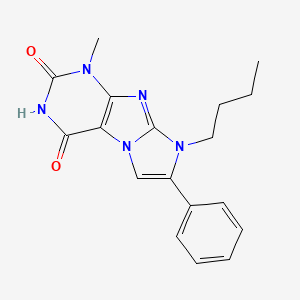
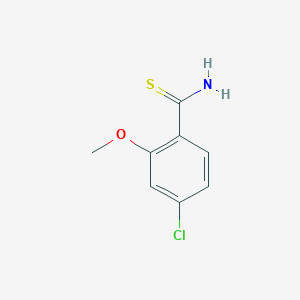
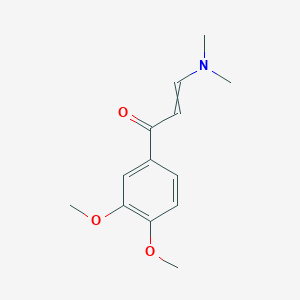
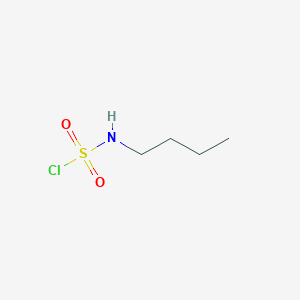
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
